9-Oxonerolidol
Overview
Description
9-Oxonerolidol is a farnesane-type sesquiterpenoid with notable anti-pathogenic properties. This compound can be isolated from plants such as Chiliadenus lopadusanus and has shown effectiveness against Gram-positive and Gram-negative bacteria that are resistant to antibiotics . Its molecular formula is C15H24O2, and it has a molecular weight of 236.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Oxonerolidol can be synthesized through various methods. One common approach involves the oxidation of nerolidol, a related sesquiterpenoid. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources like the camphor tree (Cinnamomum camphora). The extraction process involves isolating the non-volatile fraction of the leaf oil, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Oxonerolidol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include derivatives such as 9-hydroxynerolidol and other farnesane-type sesquiterpenoids .
Scientific Research Applications
9-Oxonerolidol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sesquiterpenoids and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its ability to inhibit bacterial growth.
Mechanism of Action
The mechanism by which 9-Oxonerolidol exerts its effects involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This compound targets the lipid bilayer of bacterial membranes, causing increased permeability and subsequent cell damage .
Comparison with Similar Compounds
Nerolidol (CAS#7212-44-4): A sesquiterpenoid alcohol with similar structural features but different functional groups.
Chiliadenol B: Another farnesane-type sesquiterpenoid with comparable antibacterial properties.
9-Hydroxynerolidol: A hydroxylated derivative of nerolidol with similar biological activities.
Uniqueness: 9-Oxonerolidol stands out due to its potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its ability to disrupt bacterial cell membranes makes it a valuable compound for developing new antimicrobial agents .
Properties
IUPAC Name |
(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCPVODSGRKRC-XETPBLJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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